molecular formula C20H34O2 B7943262 Mead acid-d6

Mead acid-d6

Cat. No. B7943262
M. Wt: 312.5 g/mol
InChI Key: UNSRRHDPHVZAHH-LWXKFBBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mead acid-d6 is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 312.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mead acid-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mead acid-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Mead acid-d6 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.

Starting Materials
Hex-5-enoic acid-d6, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Sodium sulfate, Diethyl ether, Chloroform, Methanesulfonic acid, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Hex-5-enoic acid-d6 is reduced to hex-5-enoic acid-d6 alcohol using sodium borohydride in methanol., Step 2: The hex-5-enoic acid-d6 alcohol is converted to the corresponding methyl ester using methanol and hydrochloric acid., Step 3: The methyl ester is treated with sodium hydroxide to form the corresponding carboxylate salt., Step 4: The carboxylate salt is acidified with hydrochloric acid to form the corresponding carboxylic acid., Step 5: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride in chloroform., Step 6: The acid chloride is treated with methanesulfonic acid to form the corresponding methanesulfonate ester., Step 7: The methanesulfonate ester is treated with sodium bicarbonate to form the corresponding carboxylate salt., Step 8: The carboxylate salt is acidified with hydrochloric acid to form the final product, Mead acid-d6., Step 9: The product is purified using diethyl ether and sodium sulfate, followed by recrystallization from water.

properties

IUPAC Name

(5Z,8Z,11Z)-5,6,8,9,11,12-hexadeuterioicosa-5,8,11-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15-/i9D,10D,12D,13D,15D,16D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSRRHDPHVZAHH-LWXKFBBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mead acid-d6

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